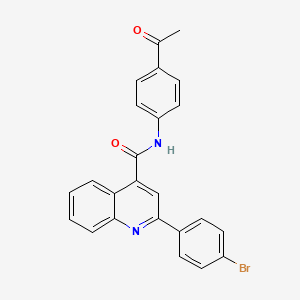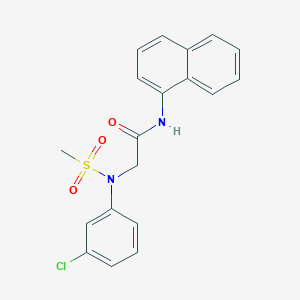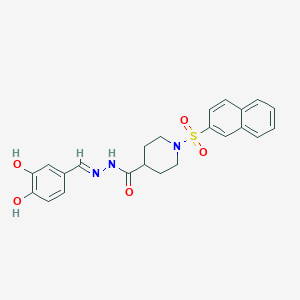![molecular formula C20H21N3O3 B6121780 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as JNJ-42165279, is a novel isoxazolecarboxamide compound that is being investigated for its potential pharmacological properties. This compound has generated significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
作用機序
The mechanism of action of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is not fully understood, but studies have suggested that it may act as a sigma-1 receptor agonist, leading to the modulation of various cellular signaling pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, protein synthesis, and cell survival, and its activation has been shown to have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein synthesis, and the induction of autophagy. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological functions of this receptor. In addition, this compound has been shown to have potential therapeutic applications in various fields of medicine, which makes it an attractive target for drug development.
However, one of the limitations of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which may have improved therapeutic efficacy. In addition, further studies are needed to fully understand the mechanism of action of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide and its potential applications in various fields of medicine. Finally, the development of new methods for synthesizing and purifying this compound may improve its utility in experimental settings.
合成法
The synthesis of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide involves the reaction of 6-methyl-3-pyridinylmethanol with 2-phenylpropylamine in the presence of a base, followed by the addition of isoxazolecarboxylic acid chloride. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. Studies have suggested that 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In oncology, 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been shown to have anti-tumor properties, and studies have suggested that it may have potential applications in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer. In immunology, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(16-6-4-3-5-7-16)11-22-20(24)19-10-18(26-23-19)13-25-17-9-8-15(2)21-12-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGXSSSMOSYLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)
